N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves multiple steps. One common method involves the reaction of 4-(diphenylmethyl)piperazine with a suitable thiadiazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide
- N-(3,5-Dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide
Uniqueness
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring, in particular, contributes to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C25H29N5O2S2 |
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Molecular Weight |
495.7 g/mol |
IUPAC Name |
N-[5-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C25H29N5O2S2/c1-18(2)23(32)26-24-27-28-25(34-24)33-17-21(31)29-13-15-30(16-14-29)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,22H,13-17H2,1-2H3,(H,26,27,32) |
InChI Key |
PNHXSAMWBHGYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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